molecular formula C9H14N2O2 B1582478 N,N'-Methylenebismethacrylamide CAS No. 2359-15-1

N,N'-Methylenebismethacrylamide

Cat. No.: B1582478
CAS No.: 2359-15-1
M. Wt: 182.22 g/mol
InChI Key: TURITJIWSQEMDB-UHFFFAOYSA-N
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Description

N,N’-Methylenebismethacrylamide: is an organic compound with the molecular formula C9H14N2O2 . It is a white to almost white crystalline powder that is primarily used as a cross-linking agent in the preparation of polymers. This compound is known for its ability to form stable three-dimensional networks, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Methylenebismethacrylamide is typically synthesized through the reaction of methacrylic acid with formaldehyde and ammonia. The reaction involves the following steps:

  • Methacrylic acid is first converted to its amide form, methacrylamide.
  • Methacrylamide is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form N,N’-Methylenebismethacrylamide.

Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebismethacrylamide involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-Methylenebismethacrylamide undergoes various chemical reactions, including:

    Polymerization: It acts as a cross-linking agent in the polymerization of acrylamide and other monomers to form polyacrylamide gels.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and methylenediamine.

    Substitution Reactions: It can participate in substitution reactions where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiators such as ammonium persulfate and tetramethylethylenediamine are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Substitution Reactions: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Polyacrylamide Gels: Formed during polymerization.

    Methacrylic Acid and Methylenediamine: Formed during hydrolysis.

Scientific Research Applications

N,N’-Methylenebismethacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in the synthesis of various polymers and hydrogels.

    Biology: Utilized in the preparation of polyacrylamide gels for electrophoresis, which is essential for the separation and analysis of nucleic acids and proteins.

    Medicine: Employed in the development of drug delivery systems and tissue engineering scaffolds.

    Industry: Applied in the production of adhesives, coatings, and sealants due to its ability to form strong, durable networks.

Mechanism of Action

The primary mechanism by which N,N’-Methylenebismethacrylamide exerts its effects is through cross-linking. The methylene groups in the compound react with functional groups on other molecules, forming covalent bonds that create a three-dimensional network. This cross-linking enhances the mechanical strength, stability, and durability of the resulting materials. In biological applications, the cross-linked networks provide a stable matrix for the separation and analysis of biomolecules.

Comparison with Similar Compounds

    N,N’-Methylenebisacrylamide: Similar in structure but with acrylamide groups instead of methacrylamide.

    Ethylene glycol dimethacrylate: Another cross-linking agent used in polymer synthesis.

    Divinylbenzene: Used as a cross-linking agent in the production of polystyrene resins.

Uniqueness: N,N’-Methylenebismethacrylamide is unique due to its methacrylamide groups, which provide distinct reactivity and properties compared to other cross-linking agents. Its ability to form stable, high-strength networks makes it particularly valuable in applications requiring durable and resilient materials.

Properties

IUPAC Name

2-methyl-N-[(2-methylprop-2-enoylamino)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(12)10-5-11-9(13)7(3)4/h1,3,5H2,2,4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURITJIWSQEMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062347
Record name 2-Propenamide, N,N'-methylenebis[2-methyl-
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2359-15-1
Record name Methylenebismethacrylamide
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Record name N,N'-Methylenebismethacrylamide
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Record name 2359-15-1
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Record name 2-Propenamide, N,N'-methylenebis[2-methyl-
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Record name 2-Propenamide, N,N'-methylenebis[2-methyl-
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Record name N,N'-methylenebis[methacrylamide]
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Record name N,N'-METHYLENEBISMETHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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